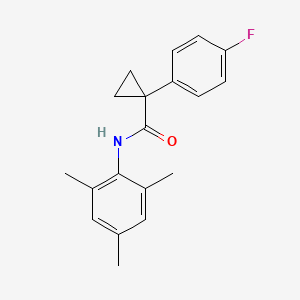

N'-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

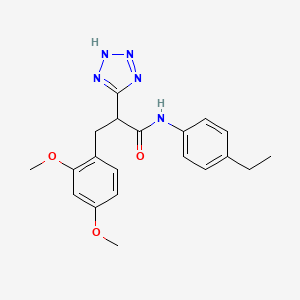

N-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide, commonly known as 'TfNMe', is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes and has been studied extensively for its potential use in the treatment of various diseases. In

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

- 1,2,4-Triazolo[1,5-a]pyridines Synthesis : N-(pyridin-2-yl)benzimidamides, including compounds related to N'-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide, were used in the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines. This process involved intramolecular annulation mediated by phenyliodine bis(trifluoroacetate), facilitating a metal-free oxidative N-N bond formation. This method is noted for its efficiency, short reaction time, and high yields (Zheng et al., 2014).

Properties and Applications of Ionic Liquids

- Ionic Liquid Properties : The compound's derivatives have been studied for their application in ionic liquids, specifically in the context of liquid-liquid equilibrium and the extraction of aromatic hydrocarbons from their mixtures with alkanes. This research explores the potential of these ionic liquids as alternative solvents in extraction processes (Arce et al., 2007).

Pharmaceutical Applications

- Histone Deacetylase Inhibition : Derivatives of the compound have been investigated for their role as histone deacetylase (HDAC) inhibitors, specifically in the context of cancer treatment. One such derivative, MGCD0103, has shown promise as an anticancer drug due to its selective inhibition of specific HDACs and its effectiveness in blocking cancer cell proliferation (Zhou et al., 2008).

Application in Electrosynthesis

- Electrochemical Applications : The compound's derivatives have been utilized in electrosynthesis, particularly in the electrochemical reduction of benzaldehyde in ionic liquids. This research has implications for understanding the electrochemical behaviors of similar compounds in various industrial processes (Doherty & Brooks, 2004).

Chemical Structure-Activity Relationship

- Analgesic Properties Enhancement : Chemical modifications of the pyridine moiety in the compound have been explored to enhance its analgesic properties. This research aims to optimize the biological properties of derivatives, specifically focusing on enhancing specific therapeutic effects (Ukrainets et al., 2015).

Eigenschaften

IUPAC Name |

N'-methyl-N-pyridin-3-yl-3-(trifluoromethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3/c1-18-13(20-12-6-3-7-19-9-12)10-4-2-5-11(8-10)14(15,16)17/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYDNMJCUTVTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665757 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-methyl-N-(3-pyridinyl)-3-(trifluoromethyl)benzenecarboximidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)

![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2695996.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetonitrile](/img/structure/B2695998.png)

![2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2696002.png)

![2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2696006.png)

![2-Nitro-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2696007.png)

![N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2696009.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2696011.png)

![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)